molecular formula C15H19NO2 B8281637 5-Methyl-1-(4-methylpentyl)indoline-2,3-dione

5-Methyl-1-(4-methylpentyl)indoline-2,3-dione

Cat. No. B8281637
M. Wt: 245.32 g/mol
InChI Key: RVIVFTSDDYLSCG-UHFFFAOYSA-N
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Patent
US09079853B2

Procedure details

This compound was prepared in a similar method as 1-propylindoline-2,3-dione by reacting commercially available 5-methyl isatin (purchase from Fisher Scientific) with commercially available 1-bromo-5-methylpentane (purchase from Fisher Scientific). 1H NMR δ 7.42 (s, 1H), 7.38 (ddd, 1H), 6.79 (d, 1H), 3.68 (t, 2H), 3.34 (s, 3H), 1.69 (m, 2H), 1.60 (m, 1H), 1.27 (m, 2H), 0.88 (d, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10]C=2)[C:6](=O)C1=O)CC.[CH3:15][C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[NH:21][C:20](=[O:25])[C:19]2=[O:26].BrCCCCCC>>[CH3:15][C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[N:21]([CH2:10][CH2:9][CH2:8][CH:7]([CH3:12])[CH3:6])[C:20](=[O:25])[C:19]2=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(C(C2=CC=CC=C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C(C(NC2=CC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=C2C(C(N(C2=CC1)CCCC(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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